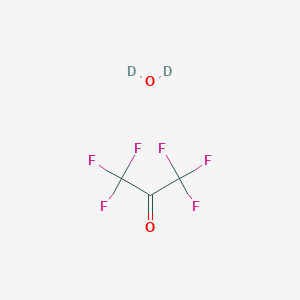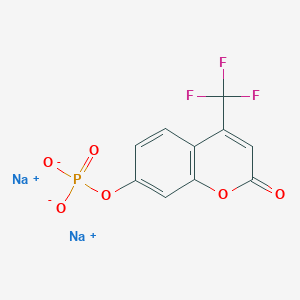
Bromure de pyridin-3-ylmagnésium, 0,25 M dans le 2-MeTHF
Vue d'ensemble
Description
Pyridin-3-ylmagnesium bromide, 0.25 M in 2-Methyltetrahydrofuran, is a Grignard reagent widely used in organic synthesis. This compound is particularly valuable for forming carbon-carbon bonds, making it a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and complex organic molecules.
Applications De Recherche Scientifique
Pyridin-3-ylmagnesium bromide is used extensively in scientific research due to its versatility:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Used in the modification of biomolecules for studying biological pathways.
Medicine: Plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals and materials science for creating novel polymers and materials.
Mécanisme D'action
Target of Action
Pyridin-3-ylmagnesium bromide, also known as 3-Pyridylmagnesium bromide, is a Grignard reagent . Grignard reagents are commonly used in organic chemistry for the formation of carbon-carbon bonds . The primary targets of this compound are electrophilic carbon atoms present in various organic substrates .
Mode of Action
The mode of action of Pyridin-3-ylmagnesium bromide involves a nucleophilic attack on the electrophilic carbon atom of the substrate . This results in the formation of a new carbon-carbon bond . The reaction is highly regioselective, meaning it preferentially occurs at specific positions on the substrate .
Biochemical Pathways
The exact biochemical pathways affected by Pyridin-3-ylmagnesium bromide are dependent on the specific substrate it reacts with . It is known that the compound can participate in various organic reactions, leading to the synthesis of a wide range of organic compounds .
Result of Action
The result of the action of Pyridin-3-ylmagnesium bromide is the formation of a new carbon-carbon bond in the substrate . This can lead to the synthesis of a wide range of organic compounds, depending on the specific substrate used .
Action Environment
The action of Pyridin-3-ylmagnesium bromide is influenced by various environmental factors. For instance, the reaction typically requires an anhydrous environment, as Grignard reagents are known to react with water . Additionally, the reaction is typically carried out at low temperatures to control the rate of reaction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyridin-3-ylmagnesium bromide is typically prepared by reacting pyridine with magnesium in the presence of bromine. The reaction is carried out in an anhydrous solvent, such as 2-Methyltetrahydrofuran, to prevent the highly reactive Grignard reagent from decomposing.
Industrial Production Methods: On an industrial scale, the preparation involves the following steps:
Activation of Magnesium: Magnesium turnings are activated by washing with dilute hydrochloric acid, followed by drying.
Formation of Grignard Reagent: Pyridine is added to the activated magnesium in 2-Methyltetrahydrofuran, followed by the slow addition of bromine. The reaction is exothermic and requires careful temperature control.
Purification: The resulting solution is filtered to remove any unreacted magnesium and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridin-3-ylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Nucleophilic Substitution: It can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: It participates in coupling reactions with various electrophiles.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form secondary and tertiary alcohols.
Alkyl Halides: Reacts with alkyl halides in the presence of a catalyst like copper(I) iodide to form new carbon-carbon bonds.
Electrophiles: Reacts with electrophiles such as carbon dioxide to form carboxylic acids.
Major Products:
Alcohols: From reactions with aldehydes and ketones.
Alkanes: From reactions with alkyl halides.
Carboxylic Acids: From reactions with carbon dioxide.
Comparaison Avec Des Composés Similaires
Phenylmagnesium bromide: Another Grignard reagent used for similar nucleophilic addition reactions.
Methylmagnesium bromide: Used for forming carbon-carbon bonds with a methyl group.
Ethylmagnesium bromide: Similar to methylmagnesium bromide but introduces an ethyl group.
Uniqueness: Pyridin-3-ylmagnesium bromide is unique due to the presence of the pyridine ring, which can participate in additional interactions and reactions not possible with simpler alkyl or aryl Grignard reagents. This makes it particularly useful in the synthesis of heterocyclic compounds and pharmaceuticals where the pyridine moiety is a key structural component.
By understanding the properties and applications of Pyridin-3-ylmagnesium bromide, researchers can leverage its unique characteristics to advance various fields of chemistry and industry.
Propriétés
IUPAC Name |
magnesium;3H-pyridin-3-ide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N.BrH.Mg/c1-2-4-6-5-3-1;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZNVZUTDKEPBJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=CN=C1.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrMgN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid](/img/structure/B1628363.png)





![Tetrasodium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B1628372.png)


![1-{[(2,4-Dichlorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1628378.png)
![1-[(3-Fluorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1628379.png)

